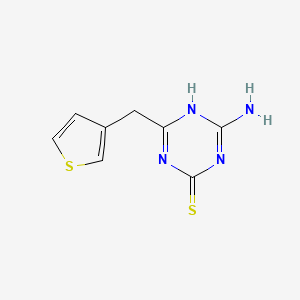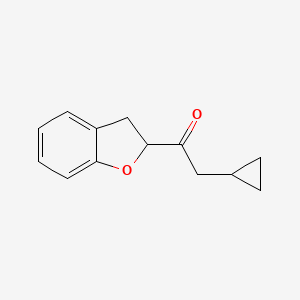![molecular formula C14H20FNO B13194671 {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13194671.png)
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₄H₂₀FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclopentylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield. The choice of reagents, solvents, and catalysts is crucial in scaling up the production while maintaining the desired purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group and the fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
InChI Key |
QKYIYFNQIGRSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


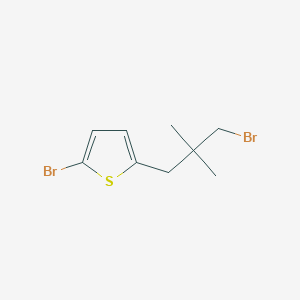

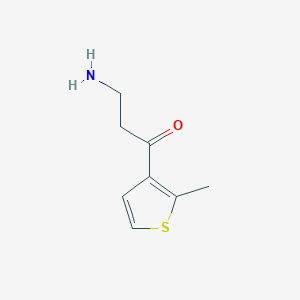

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
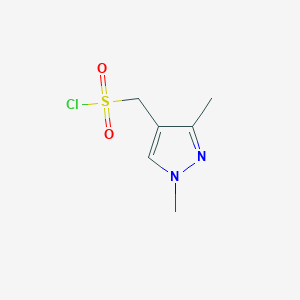
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
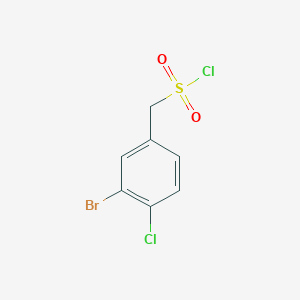


![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)
